molecular formula C13H10ClNO3S B5291467 methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate

methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate

Cat. No. B5291467
M. Wt: 295.74 g/mol
InChI Key: LOKURYNULCZQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate, also known as TCB or thiophene carboxamide, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess various pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate has been found to possess various biochemical and physiological effects, including inhibition of the activity of certain enzymes involved in the growth and proliferation of cancer cells, induction of apoptosis in cancer cells, and anti-inflammatory and anti-viral activities. methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to have a low toxicity profile, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate is its low toxicity profile, which makes it a promising candidate for the development of new drugs. However, one of the limitations of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate. One possible direction is to investigate its potential applications in the treatment of viral infections, such as HIV and hepatitis C. Another possible direction is to study its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate and its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with thiophene-2-carboxylic acid, followed by reduction of the nitro group and subsequent coupling with methylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

methyl 4-chloro-3-(thiophene-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-18-13(17)8-4-5-9(14)10(7-8)15-12(16)11-3-2-6-19-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKURYNULCZQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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